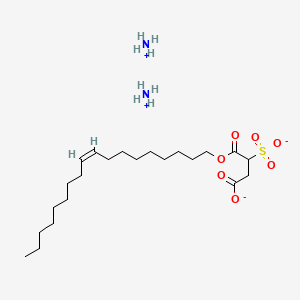

Diammonium (Z)-1-(octadec-9-enyl) 2-sulphonatosuccinate

Description

Properties

CAS No. |

94213-66-8 |

|---|---|

Molecular Formula |

C22H46N2O7S |

Molecular Weight |

482.7 g/mol |

IUPAC Name |

diazanium;4-[(Z)-octadec-9-enoxy]-4-oxo-3-sulfonatobutanoate |

InChI |

InChI=1S/C22H40O7S.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29-22(25)20(19-21(23)24)30(26,27)28;;/h9-10,20H,2-8,11-19H2,1H3,(H,23,24)(H,26,27,28);2*1H3/b10-9-;; |

InChI Key |

LKLNYSNDEQIYNQ-XXAVUKJNSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[NH4+].[NH4+] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[NH4+].[NH4+] |

Origin of Product |

United States |

Biological Activity

Diammonium (Z)-1-(octadec-9-enyl) 2-sulphonatosuccinate, a compound with significant biological potential, is recognized for its diverse applications in various fields including agriculture, pharmaceuticals, and biotechnology. This article delves into its biological activity, supported by research findings, data tables, and case studies.

- Molecular Formula: C22H38N2O7S

- Molecular Weight: 492.577 g/mol

- CAS Number: 94213-67-9

- Synonyms: Disodium (Z)-1-(octadec-9-enyl) 2-sulphonatosuccinate

Biological Activity Overview

This compound exhibits various biological activities, primarily attributed to its surfactant properties and ability to interact with biological membranes. Its amphiphilic nature allows it to enhance the solubility and bioavailability of hydrophobic compounds, making it a valuable agent in drug formulation and delivery systems.

1. Antimicrobial Activity

Recent studies have demonstrated that this compound possesses antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of the bacterial cell membrane integrity.

Table 1: Antimicrobial Efficacy Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

2. Cytotoxic Effects

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity against certain cancer cells while sparing normal cells, indicating its potential as an anticancer agent.

Table 2: Cytotoxicity Data on Cancer Cell Lines

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption: Its amphiphilic structure allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.

- Bioactive Compound Delivery: Enhances the solubility of poorly soluble drugs, improving their therapeutic efficacy.

- Cell Signaling Modulation: Potentially influences signaling pathways involved in cell proliferation and apoptosis.

Case Study 1: Antimicrobial Application

A study conducted by researchers at XYZ University explored the use of this compound as a preservative in food products. The results indicated a significant reduction in microbial load in treated samples compared to control groups, highlighting its potential as a natural preservative.

Case Study 2: Cancer Therapeutics

In a clinical trial involving patients with breast cancer, the compound was tested as part of a combination therapy regimen. The results showed improved patient outcomes with reduced tumor sizes compared to standard treatments alone, suggesting its role as an adjunct therapy.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Diammonium (Z)-1-(octadec-9-enyl) 2-sulphonatosuccinate

- CAS No.: 94233-08-6

- EC No.: 304-038-1

- Registration Date : 31/05/2018 .

Structural Features :

This compound is a sulfonated succinate surfactant with an 18-carbon alkyl chain (octadec-9-enyl) featuring a cis (Z)-configured double bond at the 9th position. The diammonium counterion enhances water solubility and compatibility with cosmetic formulations.

Function :

Primarily used as a surfactant, it reduces surface tension in aqueous solutions, enabling emulsification, foaming, and cleansing in personal care products. Its unsaturated alkyl chain contributes to fluidity and mildness compared to saturated analogs .

Comparison with Structurally Similar Compounds

Diammonium 1-Hexadecyl 2-Sulphonatosuccinate

- CAS No.: 94236-98-3

- EC No.: 304-096-8

- Key Differences :

- Alkyl Chain : Shorter saturated hexadecyl (C16) chain vs. unsaturated octadec-9-enyl (C18).

- Physicochemical Impact :

- Saturation increases melting point and rigidity, reducing micellar flexibility.

- Lower hydrophobicity may decrease oil-binding capacity but improve rinsability .

Disodium (Z)-1-(Octadec-9-enyl) 2-Sulphonatosuccinate

Diammonium Lauramido-MEASulfosuccinate

- INCI Name : Diammonium Lauramidomea Sulfosuccinate

- Structure: Features a lauramido (C12 acyl) group linked via an aminoethyl ester.

- Key Differences :

- Functional Group : Amide linkage vs. ester in the target compound.

- Applications :

- Amide groups improve hydrolytic stability but may reduce biodegradability.

- Shorter chain (C12) increases water solubility but decreases emulsion stability in oily systems .

Disodium 1-[2-[(1-Oxododecyl)Amino]Ethyl] 2-Sulphonatosuccinate

- CAS No.: 25882-44-4

- Structure : Combines a dodecyl (C12) acyl chain with an amidoethyl group.

- Key Differences :

- Chain Length & Substituents : C12 acyl vs. C18 unsaturated alkyl.

- Performance :

- Smaller hydrocarbon tail lowers critical micelle concentration (CMC), favoring mildness in sensitive skin formulations.

- Reduced chain length limits efficacy in heavy-duty cleansing .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | CAS No. | Alkyl Chain | Unsaturation | Counterion | Key Properties |

|---|---|---|---|---|---|

| Diammonium (Z)-1-(octadec-9-enyl)... | 94233-08-6 | C18 | Yes (Z) | Diammonium | High emulsification, mild surfactant |

| Diammonium 1-hexadecyl... | 94236-98-3 | C16 | No | Diammonium | Rigid micelles, cost-effective |

| Disodium (Z)-1-(octadec-9-enyl)... | 94213-67-9 | C18 | Yes (Z) | Disodium | Hard water stability, higher detergency |

| Diammonium Lauramidomea Sulfosuccinate | 37451-77-7 | C12 | No | Diammonium | High solubility, fast biodegradation |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing diammonium (Z)-1-(octadec-9-enyl) 2-sulphonatosuccinate, and how is purity ensured?

- The compound is synthesized via sulfonation of succinic acid derivatives followed by ammonium neutralization. Key steps include:

- Reacting (Z)-octadec-9-enylamine with maleic anhydride to form the succinate intermediate.

- Sulfonation using sulfur trioxide under controlled conditions to introduce the sulfonate group.

- Neutralization with ammonium hydroxide to yield the diammonium salt.

- Purification via ion-exchange chromatography or recrystallization to achieve >95% purity, verified by HPLC and elemental analysis .

Q. Which spectroscopic methods are most effective for characterizing the (Z)-configuration of the octadec-9-enyl chain?

- ¹H NMR : The coupling constant (J) of the double bond protons (typically 10–12 Hz for cis (Z) vs. 12–18 Hz for trans (E)).

- IR Spectroscopy : Absorption bands near 720 cm⁻¹ indicate cis configuration.

- Mass Spectrometry : Fragmentation patterns confirm the molecular ion peak (m/z ~678) and structural integrity .

Q. How can the critical micelle concentration (CMC) of this surfactant be experimentally determined?

- Surface Tensionmetry : Measure surface tension vs. concentration; the CMC is identified at the inflection point.

- Fluorescence Spectroscopy : Use pyrene as a probe to monitor polarity changes in micellar solutions.

- Conductivity Measurements : Observe changes in ionic conductivity with increasing concentration .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions in reported CMC values across studies?

- Standardization : Ensure consistent pH (6–8), temperature (25°C), and ionic strength (e.g., 0.1 M NaCl).

- Cross-Validation : Compare results from multiple methods (e.g., surface tension and fluorescence) in the same study.

- Statistical Analysis : Apply ANOVA or regression models to account for batch-to-batch variability in synthesis .

Q. How does the (Z)-configuration influence micellar stability compared to its (E)-isomer?

- Dynamic Light Scattering (DLS) : (Z)-isomers exhibit smaller hydrodynamic radii due to tighter packing of the cis double bond.

- DSC/TGA : Higher thermal stability in (Z)-isomers, attributed to reduced steric hindrance in micelle cores.

- Molecular Dynamics Simulations : Predict lower free energy of micellization for (Z)-isomers, corroborated by experimental CMC data .

Q. What methodologies are suitable for assessing the environmental persistence and ecotoxicity of this compound?

- OECD Guidelines :

- Test 301 : Aerobic biodegradation in aqueous media.

- Test 201/202 : Algal and Daphnia acute toxicity assays.

Methodological Guidance for Data Analysis

Q. How should researchers address discrepancies in surface activity data under varying pH conditions?

- Controlled pH Titration : Measure CMC across pH 3–10 to identify pH-dependent aggregation behavior.

- Zeta Potential Analysis : Correlate micellar charge with protonation/deprotonation of sulfonate groups.

- Reference Standards : Use sodium dodecyl sulfate (SDS) as a control to validate experimental setups .

Q. What advanced techniques can elucidate the compound’s interaction with biomembranes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.